molecular formula C10H13NO2 B6596429 2-Cyano-3-cyclohexylprop-2-enoic acid CAS No. 90279-64-4

2-Cyano-3-cyclohexylprop-2-enoic acid

Cat. No.: B6596429
CAS No.: 90279-64-4
M. Wt: 179.22 g/mol
InChI Key: VDDOTYDLBYKQQY-UHFFFAOYSA-N
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Description

2-Cyano-3-cyclohexylprop-2-enoic acid is a substituted α,β-unsaturated cyanoacrylic acid derivative characterized by a cyclohexyl group at the β-position and a cyano moiety at the α-position of the propenoic acid backbone. Its molecular formula is C₁₁H₁₃NO₂, with a calculated molecular weight of 191.23 g/mol.

Properties

IUPAC Name

2-cyano-3-cyclohexylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h6,8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDOTYDLBYKQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80711001
Record name 2-Cyano-3-cyclohexylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90279-64-4
Record name 2-Cyano-3-cyclohexylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-cyclohexylprop-2-enoic acid typically involves the reaction of cyclohexylacetonitrile with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-cyclohexylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Cyano-3-cyclohexylprop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-cyclohexylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, the cyano group can act as an electrophile, participating in various biochemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Cyanoacrylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes
2-Cyano-3-cyclohexylprop-2-enoic acid C₁₁H₁₃NO₂ 191.23 Cyclohexyl (β), cyano (α) Synthetic intermediate; potential steric hindrance due to bulky cyclohexyl group
2-Ethylhexyl 2-cyano-3,3-diphenylacrylate C₂₄H₂₇NO₂ 361.48 Diphenyl (β), ethylhexyl ester UV-absorbing coatings, polymer additives
2-Cyano-3-ethoxyprop-2-enoic acid C₆H₇NO₃ 141.12 Ethoxy (β), cyano (α) Lightweight intermediate; higher solubility in polar solvents

Key Observations :

  • In contrast, the diphenyl substituents in 2-ethylhexyl 2-cyano-3,3-diphenylacrylate enhance π-conjugation, favoring applications in UV-stable materials .
  • Molecular Weight : The ethylhexyl ester derivative (361.48 g/mol) has significantly higher molecular weight than the target compound (191.23 g/mol), influencing its physical state (likely liquid vs. solid) and volatility.
  • Functional Groups: The ester group in 2-ethylhexyl 2-cyano-3,3-diphenylacrylate improves hydrophobicity, making it suitable for coatings, while the carboxylic acid group in the target compound enhances polarity for aqueous-phase reactions .

Notes

  • Structural comparisons highlight the critical role of substituents in dictating physicochemical behavior and application scope.
  • The cyclohexyl group’s steric effects may limit the target compound’s utility in sterically demanding reactions compared to smaller analogs like the ethoxy derivative .
  • and provide foundational data for industrial applications, while illustrates divergent biological roles of structurally distinct compounds.

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